Chloroquine 4-acetaminosalicylate
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Overview
Description
Chloroquine 4-acetaminosalicylate is a compound that combines the antimalarial drug chloroquine with 4-acetaminosalicylate. Chloroquine is a well-known 4-aminoquinoline derivative that has been used for decades to treat malaria and other diseases . The addition of 4-acetaminosalicylate aims to enhance the pharmacological properties of chloroquine, potentially offering new therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroquine 4-acetaminosalicylate involves the reaction of chloroquine with 4-acetaminosalicylate under specific conditions. The process typically includes:
Starting Materials: Chloroquine and 4-acetaminosalicylate.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Chloroquine 4-acetaminosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted chloroquine analogs .
Scientific Research Applications
Chloroquine 4-acetaminosalicylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, rheumatoid arthritis, and lupus erythematosus.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems .
Mechanism of Action
Chloroquine 4-acetaminosalicylate exerts its effects through multiple mechanisms:
Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial parasites, leading to toxic heme accumulation and parasite death.
Autophagy Inhibition: Blocks the autophagy pathway, which is crucial for the survival of certain cancer cells.
Immune Modulation: Modulates immune responses by affecting cytokine production and T-cell activation
Comparison with Similar Compounds
Chloroquine 4-acetaminosalicylate can be compared with other 4-aminoquinoline derivatives such as:
Chloroquine: The parent compound, primarily used for malaria treatment.
Hydroxychloroquine: A derivative with similar antimalarial and immunomodulatory properties but with a better safety profile.
Amodiaquine: Another 4-aminoquinoline used for malaria treatment, known for its efficacy against chloroquine-resistant strains
Uniqueness
This compound stands out due to its combined pharmacological properties, offering potential advantages in terms of efficacy and safety over its individual components .
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of chloroquine and 4-acetaminosalicylate enhances its therapeutic potential, making it a valuable subject for further research and development.
Properties
CAS No. |
58-77-5 |
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Molecular Formula |
C36H44ClN5O8 |
Molecular Weight |
710.2 g/mol |
IUPAC Name |
4-acetamido-2-hydroxybenzoic acid;4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H26ClN3.2C9H9NO4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*2-4,12H,1H3,(H,10,11)(H,13,14) |
InChI Key |
HNSHEDCTSKWTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)NC1=CC(=C(C=C1)C(=O)O)O.CC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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